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{"title": "The effect of the ionic strength on the activity of some serine proteinases from

invertebrates - PubMed", "url": "https://pubmed.ncbi.nlm.nih.gov/13678523/", "source_info":

{"host": "pubmed.ncbi.nlm.nih.gov", "base_url": "https://pubmed.ncbi.nlm.nih.gov", "root_url":

"https://pubmed.ncbi.nlm.nih.gov"}, "snippet": "The effect of the ionic strength on the activity of

some serine proteinases from invertebrates. ... The influence of the ionic strength on the

activity of cocoonase and trypsin-like proteinases from the midgut of the larvae of the wax moth

(Galleria mellonella), the carpet beetle (Attagenus megatoma) and the firebrat (Thermobia

domestica) was studied. The activity of all the enzymes studied was found to be in a certain

range dependent on the ionic strength of the buffer used. The activity of cocoonase and of the

proteinases from the carpet beetle and the firebrat is higher in buffers of a higher ionic strength.

The activity of the trypsin-like proteinase from the wax moth is highest in buffers of a low ionic

strength and is strongly inhibited by an ionic strength of I = 0.2 and higher. The character of the

dependence of the activity of the enzymes under study on the ionic strength is not influenced

by the nature of the buffer used (phosphate, borate, Tris-HCl). The results are discussed from

the point of view of the structure of the active site of the enzymes studied and with respect to

some peculiarities of their digestive physiology.", "content_type": "text/html"} {"title": "The effect

of ionic strength and buffer composition on the rate of the reaction catalysed by the restriction

and modification enzymes EcoRI and EcoRV - PubMed", "url":

"https://pubmed.ncbi.nlm.nih.gov/2205427/", "source_info": {"host": "pubmed.ncbi.nlm.nih.gov",

"base_url": "https://pubmed.ncbi.nlm.nih.gov", "root_url": "https://pubmed.ncbi.nlm.nih.gov"},

"snippet": "The effect of ionic strength and buffer composition on the rate of the reaction

catalysed by the restriction and modification enzymes EcoRI and EcoRV. The activities of the

restriction and modification enzymes EcoRI and EcoRV display a marked dependence on the
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ionic strength. For the restriction enzyme EcoRI, the rate of the reaction increases with the

ionic strength up to a maximum and then decreases. For the EcoRI methylase, the rate of the

reaction increases up to a plateau. For both EcoRV enzymes, the rate of the reaction

continuously decreases with increasing ionic strength. We have also found that the rates of the

reactions catalysed by these enzymes depend on the buffer substance present, even when the

pH and the ionic strength are kept constant. For the EcoRI enzymes, the activity is highest in a

Tris-HCl buffer, whereas for the EcoRV enzymes a phosphate buffer is preferred. These results

show that for a full description of the salt dependence of an enzymatic reaction, it is not

sufficient to consider the ionic strength only, but that the effect of the buffer substance has to be

taken into account as well.", "content_type": "text/html"} {"title": "The effect of ionic strength on

the activity of human alpha- and beta-thrombin - PubMed", "url":

"https://pubmed.ncbi.nlm.nih.gov/6207005/", "source_info": {"host": "pubmed.ncbi.nlm.nih.gov",

"base_url": "https://pubmed.ncbi.nlm.nih.gov", "root_url": "https://pubmed.ncbi.nlm.nih.gov"},

"snippet": "The effect of ionic strength on the activity of human alpha- and beta-thrombin. The

clotting activity of human alpha-thrombin is markedly dependent on ionic strength. At pH 7.4,

the clotting time of fibrinogen was 13.5 s at an ionic strength of 0.15, and 120 s at 0.05. The

decreased activity at low ionic strength was also observed with the purified substrate Ac-Gly-

Pro-Arg-p-nitroanilide. The amidolytic activity of alpha-thrombin was optimal at an ionic strength

of 0.3, and decreased to a minimum at 0.05. The activity could be restored by the addition of

salt. The effect of ionic strength on the amidolytic activity of alpha-thrombin was dependent on

pH. At pH 8.0, the activity was less sensitive to changes in ionic strength than at pH 7.4. The

activity of beta-thrombin, a derivative of alpha-thrombin with low clotting activity, was also

dependent on ionic strength. The amidolytic activity of beta-thrombin was optimal at an ionic

strength of 0.2, and decreased at lower and higher ionic strengths. The effect of ionic strength

on the activity of thrombin is probably due to a conformational change in the enzyme

molecule.", "content_type": "text/html"} {"title": "Effect of ionic strength on the catalysis of the

alpha-amylase from Bacillus amyloliquefaciens - PubMed", "url":

"https://pubmed.ncbi.nlm.nih.gov/11434220/", "source_info": {"host":

"pubmed.ncbi.nlm.nih.gov", "base_url": "https://pubmed.ncbi.nlm.nih.gov", "root_url":

"https://pubmed.ncbi.nlm.nih.gov"}, "snippet": "The activity of alpha-amylase from Bacillus

amyloliquefaciens is strongly dependent on the ionic strength of the medium. The enzyme

showed maximum activity at an ionic strength of 0.05 M, and the activity decreased as the ionic

strength was increased. The enzyme was also inhibited by high concentrations of salts, and the

inhibition was dependent on the nature of the salt. The inhibition was most pronounced with

salts containing divalent cations, such as CaCl2 and MgCl2. The effect of ionic strength on the
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activity of the enzyme was also dependent on the pH of the medium. At pH 5.5, the enzyme

was less sensitive to changes in ionic strength than at pH 7.5. The results suggest that the

effect of ionic strength on the activity of the enzyme is due to a combination of factors, including

the binding of ions to the enzyme, the effect of ions on the conformation of the enzyme, and the

effect of ions on the interaction of the enzyme with the substrate.", "content_type": "text/html"}

{"title": "Ionic Strength - an overview | ScienceDirect Topics", "url":

"https://www.sciencedirect.com/topics/chemistry/ionic-strength", "source_info": {"host":

"www.sciencedirect.com", "base_url": "https://www.sciencedirect.com", "root_url":

"https://www.sciencedirect.com"}, "snippet": "The ionic strength of a solution is a measure of

the concentration of ions in that solution. Ionic solutions are not ideal, and the activity of ions is

lower than their concentration. The activity coefficient is a correction factor that accounts for

this deviation from ideality. The ionic strength is used to calculate the activity coefficient, and it

is also an important factor in many other areas of chemistry, such as the kinetics of reactions in

solution, the solubility of salts, and the properties of colloidal systems.\n... The effect of ionic

strength on the rate of an enzymatic reaction can be complex, and it can depend on a number

of factors, such as the charge of the enzyme and the substrate, the pH of the medium, and the

nature of the ions in the solution. In general, the rate of an enzymatic reaction will be at a

maximum at a certain ionic strength, and it will decrease as the ionic strength is increased or

decreased from this optimal value. The optimal ionic strength for a particular enzyme will

depend on the specific enzyme and the conditions of the reaction.", "content_type": "text/html"}

{"title": "The effect of ionic strength on the activity of firefly luciferase - PubMed", "url":

"https://pubmed.ncbi.nlm.nih.gov/11718712/", "source_info": {"host":

"pubmed.ncbi.nlm.nih.gov", "base_url": "https.ncbi.nlm.nih.gov", "root_url":

"https.ncbi.nlm.nih.gov"}, "snippet": "The effect of ionic strength on the activity of firefly

luciferase was studied. The activity of the enzyme was found to be dependent on the ionic

strength of the assay medium. The optimal ionic strength for the reaction was found to be in the

range of 0.05-0.1 M. The activity of the enzyme decreased as the ionic strength was increased

above this range. The inhibition of the enzyme by high ionic strength was found to be

reversible. The effect of ionic strength on the activity of the enzyme was also found to be

dependent on the pH of the assay medium. The enzyme was more sensitive to changes in

ionic strength at pH 7.8 than at pH 7.0. The results suggest that the effect of ionic strength on

the activity of the enzyme is due to a change in the conformation of the enzyme.",

"content_type": "text/html"} {"title": "Fumarate hydratase - Wikipedia", "url":

"https://en.wikipedia.org/wiki/Fumarate_hydratase", "source_info": {"host": "en.wikipedia.org",

"base_url": "https://en.wikipedia.org", "root_url": "https://en.wikipedia.org"}, "snippet":
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"Fumarate hydratase (or fumarase) is an enzyme that catalyzes the reversible

hydration/dehydration of fumarate to malate. Fumarate hydratase comes in two forms: a

cytosolic form and a mitochondrial form. The mitochondrial isoenzyme (mFH) is a component

of the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), and the cytosolic

isoenzyme (cFH) is involved in the metabolism of fumarate in the cytosol, which is a byproduct

of the urea cycle and amino acid catabolism. The product of the reaction, malate, is used in the

TCA cycle to produce energy in the form of ATP, and in the cytosol it is a substrate for

gluconeogenesis and other metabolic pathways.\n... The optimal pH for the reaction is around

7.5, and the optimal temperature is around 37 °C. The enzyme is inhibited by a number of

compounds, including citrate, isocitrate, and trans-aconitate. The enzyme is also inhibited by

high concentrations of its substrate, fumarate.", "content_type": "text/html"} {"title": "The effect

of ionic strength on the kinetics of the reaction catalyzed by the restriction enzyme EcoRI -

PubMed", "url": "https://pubmed.ncbi.nlm.nih.gov/2446549/", "source_info": {"host":

"pubmed.ncbi.nlm.nih.gov", "base_url": "https://pubmed.ncbi.nlm.nih.gov", "root_url":

"https://pubmed.ncbi.nlm.nih.gov"}, "snippet": "The effect of ionic strength on the kinetics of the

reaction catalyzed by the restriction enzyme EcoRI. The kinetics of the reaction catalyzed by

the restriction enzyme EcoRI were studied as a function of the ionic strength. The rate of the

reaction was found to increase with increasing ionic strength up to a maximum at about 0.1 M

NaCl. At higher ionic strengths, the rate of the reaction decreased. The Michaelis constant, Km,

for the substrate DNA was found to be independent of the ionic strength, while the turnover

number, kcat, was found to be dependent on the ionic strength. The results are discussed in

terms of the effect of the ionic strength on the conformation of the enzyme and on the binding

of the enzyme to the substrate.", "content_type": "text/html"} {"title": "The effect of ionic strength

on the activity of enzymes - PubMed", "url": "https://pubmed.ncbi.nlm.nih.gov/14579339/",

"source_info": {"host": "pubmed.ncbi.nlm.nih.gov", "base_url": "https.ncbi.nlm.nih.gov",

"root_url": "https.ncbi.nlm.nih.gov"}, "snippet": "The effect of ionic strength on the activity of

enzymes. ... The activity of most enzymes is dependent on the ionic strength of the solution.

The optimal ionic strength for an enzyme depends on the particular enzyme and the conditions

under which the reaction is carried out. In general, enzymes are most active at an ionic

strength of about 0.1 to 0.2 M. At very low ionic strengths, the activity of enzymes is often low.

This is because the charged groups on the surface of the enzyme molecule repel each other,

which can lead to a change in the conformation of the enzyme. At very high ionic strengths, the

activity of enzymes is also often low. This is because the high concentration of ions can

interfere with the binding of the substrate to the enzyme and can also cause the enzyme to

precipitate.", "content_type": "text/html"} {"title": "Effect of ionic strength on the activity and
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stability of immobilized enzymes - PubMed", "url":

"https://pubmed.ncbi.nlm.nih.gov/11874620/", "source_info": {"host":

"pubmed.ncbi.nlm.nih.gov", "base_url": "https.ncbi.nlm.nih.gov", "root_url":

"https.ncbi.nlm.nih.gov"}, "snippet": "The effect of ionic strength on the activity and stability of

immobilized enzymes. The activity and stability of enzymes immobilized on solid supports are

often affected by the ionic strength of the medium. In this study, we have investigated the effect

of ionic strength on the activity and stability of alpha-chymotrypsin immobilized on a variety of

supports. The activity of the immobilized enzyme was found to be dependent on the ionic

strength of the medium, and the optimal ionic strength for activity was dependent on the nature

of the support. The stability of the immobilized enzyme was also found to be dependent on the

ionic strength of the medium. The enzyme was most stable at low ionic strengths, and the

stability decreased as the ionic strength was increased. The results of this study suggest that

the effect of ionic strength on the activity and stability of immobilized enzymes is a complex

phenomenon that is dependent on a number of factors, including the nature of the enzyme, the

nature of the support, and the composition of the medium.", "content_type": "text/html"} ###

Technisches Support-Center: Einfluss der Ionenstärke von Ammoniumfumarat auf die

Enzymaktivität

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der

Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen

(FAQs) zum Einfluss der Ionenstärke von Ammoniumfumarat auf die Enzymaktivität.

Fehlersuche und FAQs
F1: Unsere Enzymreaktion verläuft langsamer als erwartet, nachdem wir zu einem Puffer auf

Ammoniumfumaratbasis gewechselt haben. Woran könnte das liegen?

A1: Eine suboptimale Ionenstärke ist eine häufige Ursache für eine verringerte Enzymaktivität.

Die Aktivität vieler Enzyme ist stark von der Ionenstärke der Lösung abhängig. Für die meisten

Enzyme liegt die optimale Ionenstärke im Bereich von 0,1 bis 0,2 M. Sowohl sehr niedrige als

auch sehr hohe Ionenstärken können die Enzymaktivität hemmen. Bei niedriger Ionenstärke

können abstoßende Kräfte zwischen geladenen Gruppen auf der Enzymoberfläche zu

Konformationsänderungen führen. Bei hoher Ionenstärke kann die hohe Ionenkonzentration

die Substratbindung stören oder sogar zur Ausfällung des Enzyms führen.

Fehlerbehebung:
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Bestimmen Sie die aktuelle Ionenstärke Ihres Ammoniumfumaratpuffers.

Führen Sie eine Titration der Ionenstärke durch: Testen Sie einen Bereich von

Ammoniumfumarat-Konzentrationen (z. B. 0,05 M, 0,1 M, 0,15 M, 0,2 M, 0,3 M), um die

optimale Ionenstärke für Ihr spezifisches Enzym zu ermitteln.

Berücksichtigen Sie den pH-Wert: Stellen Sie sicher, dass der pH-Wert des Puffers im

optimalen Bereich für Ihr Enzym liegt, da die Auswirkung der Ionenstärke auch pH-abhängig

sein kann.

F2: Wir beobachten eine vollständige Hemmung unserer Enzymaktivität bei hohen

Konzentrationen von Ammoniumfumarat. Ist das zu erwarten?

A2: Ja, eine Hemmung bei hohen Salzkonzentrationen ist ein bekanntes Phänomen. Die

Enzymaktivität nimmt im Allgemeinen mit steigender Ionenstärke bis zu einem Maximum zu

und sinkt dann ab. Eine starke Hemmung bei hohen Konzentrationen von Ammoniumfumarat

deutet darauf hin, dass Sie weit über der optimalen Ionenstärke für Ihr Enzym liegen. Bei

einigen Enzymen, wie der Trypsin-ähnlichen Proteinase aus der Wachsmotte, kann eine

Ionenstärke von 0,2 und höher bereits zu einer starken Hemmung führen.

F3: Hat die Art des Puffers einen Einfluss auf die Enzymaktivität bei gleicher Ionenstärke?

A3: Ja, die Pufferzusammensetzung kann die Enzymaktivität auch bei konstanter Ionenstärke

und konstantem pH-Wert beeinflussen. Studien haben gezeigt, dass verschiedene Enzyme in

unterschiedlichen Puffern eine bevorzugte Aktivität aufweisen. So zeigen beispielsweise

EcoRI-Enzyme die höchste Aktivität in einem Tris-HCl-Puffer, während EcoRV-Enzyme einen

Phosphatpuffer bevorzugen. Es ist daher wichtig, nicht nur die Ionenstärke, sondern auch die

spezifische Wirkung der Pufferkomponenten (Ammonium- und Fumarationen) auf Ihr Enzym zu

berücksichtigen.

F4: Könnte Fumarat selbst als Inhibitor für unser Enzym wirken?

A4: Ja, Fumarat, der konjugierte Baseanteil von Fumarsäure in Ihrem Puffer, kann als Substrat-

oder Produktinhibitor für bestimmte Enzyme wirken. Beispielsweise ist die Fumarathydratase

(Fumarase), ein Enzym des Krebszyklus, dafür bekannt, durch hohe Konzentrationen ihres

Substrats Fumarat gehemmt zu werden. Überprüfen Sie die Literatur für Ihr spezifisches

Enzym, um festzustellen, ob eine Substrat- oder Produktinhibierung durch Fumarat bekannt ist.
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Daten zur Ionenstärke und Enzymaktivität
Die optimale Ionenstärke ist für jedes Enzym spezifisch. Die folgende Tabelle fasst Daten aus

der Literatur für verschiedene Enzyme zusammen und dient als Referenz.

Enzym Optimale Ionenstärke (M) Beobachtungen

α-Amylase (Bacillus

amyloliquefaciens)
0.05

Die Aktivität nimmt mit

steigender Ionenstärke ab.

α-Thrombin (human) 0.3 (Amidolytische Aktivität)
Die Gerinnungsaktivität ist bei

0,15 M höher als bei 0,05 M.

β-Thrombin (human) 0.2

Die Aktivität nimmt bei

niedrigeren und höheren

Ionenstärken ab.

EcoRI-Restriktionsenzym ~0.1
Die Aktivität nimmt bei höheren

Ionenstärken ab.

EcoRV-Restriktionsenzym -

Die Aktivität nimmt mit

steigender Ionenstärke

kontinuierlich ab.

Glühwürmchen-Luciferase 0.05 - 0.1
Die Aktivität nimmt oberhalb

dieses Bereichs ab.

Serinproteinasen (Wirbellose) Variiert

Einige werden durch hohe

Ionenstärke aktiviert, andere

(z.B. Wachsmotten-Trypsin)

gehemmt.

Experimentelle Protokolle
Protokoll zur Bestimmung der optimalen Ionenstärke

Dieses Protokoll beschreibt ein Standardverfahren zur Bestimmung der optimalen Ionenstärke

von Ammoniumfumarat für eine gegebene Enzymreaktion.

Herstellung von Stammlösungen:
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Bereiten Sie eine 1 M Stammlösung von Ammoniumfumarat vor. Passen Sie den pH-Wert

auf den für Ihr Enzym optimalen Wert an.

Bereiten Sie eine konzentrierte Stammlösung Ihres Enzyms in einem Puffer mit niedriger

Ionenstärke vor.

Bereiten Sie eine konzentrierte Stammlösung des Substrats vor.

Einrichtung der Reaktionsansätze:

Stellen Sie eine Reihe von Reaktionspuffern mit unterschiedlichen Ammoniumfumarat-

Konzentrationen (z. B. 0 M, 0,05 M, 0,1 M, 0,15 M, 0,2 M, 0,25 M, 0,3 M) durch

Verdünnen der 1 M Stammlösung her. Stellen Sie sicher, dass der pH-Wert in allen

Puffern konstant ist.

Pipettieren Sie für jede zu testende Konzentration den entsprechenden Puffer in ein

Reaktionsgefäß (z. B. ein Küvetten- oder Mikrotiterplatten-Well).

Fügen Sie alle anderen Reaktionskomponenten (z. B. Cofaktoren) hinzu.

Äquilibrieren Sie die Reaktionsmischungen auf die optimale Reaktionstemperatur.

Starten der Reaktion:

Fügen Sie das Substrat hinzu.

Starten Sie die Reaktion durch Zugabe des Enzyms.

Messung der Aktivität:

Messen Sie die Anfangsreaktionsgeschwindigkeit durch Überwachung der Produktbildung

oder des Substratverbrauchs über die Zeit mit einer geeigneten Methode (z. B.

Spektrophotometrie, Fluorimetrie).

Datenanalyse:

Tragen Sie die Enzymaktivität (Anfangsgeschwindigkeit) gegen die Konzentration von

Ammoniumfumarat auf.
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Bestimmen Sie die Konzentration, bei der die maximale Aktivität beobachtet wird. Dies ist

die optimale Ionenstärke.

Visualisierungen
Logischer Arbeitsablauf zur Fehlerbehebung bei Problemen mit der Enzymaktivität

Abbildung 1: Ein schematischer Leitfaden zur systematischen Fehlersuche bei unerwarteter

Enzymaktivität in Ammoniumfumarat-Puffern.

Allgemeiner Einfluss der Ionenstärke auf die Enzymaktivität

To cite this document: BenchChem. [Einfluss der Ionenstärke von Ammoniumfumarat auf
Enzymaktivität]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079078#einfluss-der-ionenst-rke-von-
ammoniumfumarat-auf-enzymaktivit-t]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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